molecular formula C18H21ClN2O B5669961 1-(2-chlorobenzyl)-4-(2-methoxyphenyl)piperazine

1-(2-chlorobenzyl)-4-(2-methoxyphenyl)piperazine

Cat. No. B5669961
M. Wt: 316.8 g/mol
InChI Key: MFOFKWWHTCTFKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, including those similar to 1-(2-chlorobenzyl)-4-(2-methoxyphenyl)piperazine, typically involves multi-step chemical reactions, starting from basic aromatic compounds and piperazine. For instance, the synthesis of related compounds has been achieved through methods such as cyclocondensation reactions and N-alkylation, indicating a versatile approach to synthesizing complex piperazine derivatives (Zhang et al., 2007).

Molecular Structure Analysis

Molecular structure analysis, including techniques like single-crystal X-ray diffraction, provides detailed insights into the compound's geometry. Compounds structurally similar to 1-(2-chlorobenzyl)-4-(2-methoxyphenyl)piperazine often display intricate molecular conformations, with specific dihedral angles between aromatic rings and piperazine cores, highlighting the spatial arrangement crucial for their chemical behavior and interaction potential (Zhang et al., 2007).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including interactions with other organic molecules, which can significantly alter their chemical properties. For example, substitutions at different positions on the phenyl ring or modifications to the piperazine nitrogen can impact the compound's affinity towards certain receptors or its overall reactivity, as seen in structure-affinity relationship studies (Raghupathi et al., 1991).

Physical Properties Analysis

The physical properties of 1-(2-chlorobenzyl)-4-(2-methoxyphenyl)piperazine derivatives, such as solubility, melting point, and crystalline structure, are critical for their practical applications. These properties are determined by the compound's molecular structure and can be analyzed through spectroscopic and thermal methods, providing insights into its stability and behavior under different conditions.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity of such piperazine derivatives, are influenced by their molecular structure. For instance, the presence of electron-donating or withdrawing groups on the aromatic rings can affect the compound's overall electron distribution, impacting its reactivity and interactions with other chemical entities. Spectroscopic investigations, such as FT-IR, FT-Raman, NMR, and UV-Vis, alongside computational methods like density functional theory (DFT), are employed to understand these properties in depth, offering a comprehensive view of the compound's chemical behavior (Prabavathi et al., 2015).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-(2-methoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O/c1-22-18-9-5-4-8-17(18)21-12-10-20(11-13-21)14-15-6-2-3-7-16(15)19/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOFKWWHTCTFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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